molecular formula C18H14N4O2 B2592283 (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 144581-46-4

(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2592283
CAS No.: 144581-46-4
M. Wt: 318.336
InChI Key: WKAUWTBACNOWGQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate is a useful research compound. Its molecular formula is C18H14N4O2 and its molecular weight is 318.336. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Amino acid compounds related to (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate have been studied as eco-friendly corrosion inhibitors for N80 steel in HCl solution. These studies utilized electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy to determine their effectiveness. The adsorption of these inhibitors on steel surfaces follows Langmuir adsorption isotherm, and their application has been validated through scanning electron microscopy (SEM) and atomic force microscopy (AFM) to characterize the surface morphology of inhibited specimens. This research highlights the potential of using such compounds for corrosion protection in acidic environments (Yadav, Sarkar, & Purkait, 2015).

Heterocyclic Compound Synthesis

The compound has been explored as a precursor in the synthesis of heterocyclic compounds, specifically in the formation of 4- and 5-disubstituted 1-benzylimidazoles, which serve as important precursors for purine analogs. These compounds are synthesized through reactions that yield intermediates, leading to the formation of diverse structural analogs with potential biological activities. This research underlines the compound's utility in the synthesis of complex heterocyclic structures, offering routes to pharmacologically relevant molecules (Alves, Proença, & Booth, 1994).

Anticancer Agent Synthesis

Further research into benzimidazole derivatives, including those structurally related to this compound, has shown their potential as anticancer agents. Synthesis pathways for these derivatives have been explored, leading to compounds that exhibit promising anticancer activity against various cancer cell lines. This area of research demonstrates the therapeutic potential of such compounds in oncology (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Alzheimer's Disease Imaging

Compounds structurally related to this compound have been synthesized for potential use as PET radiotracers in imaging Alzheimer's disease. The synthesis of carbon-11 labeled CK1 inhibitors showcases the compound's relevance in developing diagnostic tools for neurodegenerative diseases, highlighting its role in advancing medical imaging techniques (Gao, Wang, & Zheng, 2018).

Properties

IUPAC Name

methyl 2-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-24-18(23)13-6-2-3-7-14(13)20-11-12(10-19)17-21-15-8-4-5-9-16(15)22-17/h2-9,11,20H,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAUWTBACNOWGQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.